(5E)-5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound (5E)-5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a benzylidene group that enhances its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazolidine-2,4-dione ring.
Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolidine-2,4-dione and an appropriate benzaldehyde derivative in the presence of a base such as sodium hydroxide.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and various halogenating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s thiazolidine-2,4-dione core is of interest due to its potential biological activity, including anti-inflammatory and anti-diabetic properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential, particularly in the treatment of metabolic disorders and inflammatory diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione core can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory and anti-diabetic actions.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione derivative used as an anti-diabetic drug.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Troglitazone: A thiazolidinedione that was previously used as an anti-diabetic agent but was withdrawn due to safety concerns.
Uniqueness
The uniqueness of (5E)-5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalen-2-ylmethoxy group, in particular, may enhance its reactivity and potential biological activity compared to other thiazolidinedione derivatives.
Properties
IUPAC Name |
(5E)-5-[[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO4S/c1-3-10-27-24(28)22(32-25(27)29)14-17-12-20(26)23(21(13-17)30-2)31-15-16-8-9-18-6-4-5-7-19(18)11-16/h1,4-9,11-14H,10,15H2,2H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAXHRFIBIDXCE-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC#C)Cl)OCC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)Cl)OCC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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